molecular formula C8H10ClF3N2O B6609104 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride CAS No. 2866323-02-4

2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride

Cat. No.: B6609104
CAS No.: 2866323-02-4
M. Wt: 242.62 g/mol
InChI Key: DYYPVGROXDJHFM-UHFFFAOYSA-N
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Description

2-{[6-(Trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride is a synthetic amine derivative characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and an ethoxy-linked amine side chain. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is frequently utilized in the preparation of kinase inhibitors and other bioactive molecules targeting inflammatory or oncological pathways .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)7-2-1-6(5-13-7)14-4-3-12;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYPVGROXDJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloroethyl Ether

3-Hydroxy-6-(trifluoromethyl)pyridine is reacted with excess thionyl chloride in dichloromethane to generate 3-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with ethylene glycol under basic conditions. The resulting 2-hydroxyethyl ether is treated with thionyl chloride to form 2-chloroethyl-3-(6-(trifluoromethyl)pyridinyloxy)ethane:

3-HO-C5H3N-CF3SOCl23-Cl-C5H3N-CF3HOCH2CH2OH3-(O-CH2CH2OH)-C5H3N-CF3SOCl23-(O-CH2CH2Cl)-C5H3N-CF3\text{3-HO-C}5\text{H}3\text{N-CF}3 \xrightarrow{\text{SOCl}2} \text{3-Cl-C}5\text{H}3\text{N-CF}3 \xrightarrow{\text{HOCH}2\text{CH}2\text{OH}} \text{3-(O-CH}2\text{CH}2\text{OH)-C}5\text{H}3\text{N-CF}3 \xrightarrow{\text{SOCl}2} \text{3-(O-CH}2\text{CH}2\text{Cl)-C}5\text{H}3\text{N-CF}3

Phthalimide Substitution and Hydrolysis

The chloroethyl ether reacts with potassium phthalimide in DMF at 100°C, followed by hydrazinolysis in ethanol to liberate the primary amine:

\text{3-(O-CH}2\text{CH}2\text{Cl)-C}5\text{H}3\text{N-CF}3 \xrightarrow{\text{K-phthalimide}} \text{3-(O-CH}2\text{CH}2\text{-phthalimide)-C}5\text{H}3\text{N-CF}3 \xrightarrow{\text{NH}2\text{NH}2} \text{3-(O-CH}2\text{CH}2\text{NH}2)-C}5\text{H}3\text{N-CF}3

The hydrochloride salt is precipitated using HCl gas in ethyl acetate (yield: 58–64%).

Mitsunobu Etherification with Protected Ethanolamine

Mitsunobu Reaction Conditions

A mixture of 3-hydroxy-6-(trifluoromethyl)pyridine, N-Boc-ethanolamine, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in THF reacts at 0°C to room temperature. The Mitsunobu reaction selectively forms the ether bond without racemization:

3-HO-C5H3N-CF3+HO-CH2CH2-NH-BocPPh3,DIAD3-(O-CH2CH2-NH-Boc)-C5H3N-CF3\text{3-HO-C}5\text{H}3\text{N-CF}3 + \text{HO-CH}2\text{CH}2\text{-NH-Boc} \xrightarrow{\text{PPh}3, \text{DIAD}} \text{3-(O-CH}2\text{CH}2\text{-NH-Boc)-C}5\text{H}3\text{N-CF}_3

Yield: 70–78% after column chromatography.

Acidic Deprotection

The Boc group is removed with trifluoroacetic acid in dichloromethane, followed by neutralization with aqueous NaOH. The free amine is converted to the hydrochloride salt using HCl in isopropanol.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Alkylation (Boc)Cs₂CO₃, Boc-bromoethylamineMicrowave, 80°C65–72%High regioselectivity, minimal byproductsRequires Boc protection/deprotection
Gabriel SynthesisSOCl₂, K-phthalimideReflux, 100°C58–64%Avoids protecting groupsMulti-step, low atom economy
Mitsunobu EtherificationDIAD, PPh₃RT, anhydrous THF70–78%Stereospecific, mild conditionsHigh cost of reagents

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride can participate in various chemical reactions including:

  • Oxidation: : It can undergo oxidation reactions where the amine group is oxidized to a corresponding amide or nitro compound.

  • Reduction: : The compound can be reduced to its corresponding amine or alcohol derivatives.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, particularly at the trifluoromethyl group or the ethylene amine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include amides, nitro compounds, alcohols, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with trifluoromethylated pyridine derivatives exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride may possess similar properties.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that trifluoromethylated pyridines can disrupt cellular signaling pathways involved in cancer proliferation, leading to apoptosis in cancer cells .

CompoundActivityReference
Trifluoromethylated Pyridine DerivativeInhibits tumor growth

2. Neurological Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. It may serve as a scaffold for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : Research in Neuropharmacology highlighted a series of pyridine derivatives that showed neuroprotective effects in animal models of neurodegeneration, indicating potential therapeutic avenues for this compound .

ApplicationEffectReference
NeuroprotectionProtects neurons from degeneration

Agricultural Chemistry

3. Pesticide Development

The trifluoromethyl group enhances the biological activity of certain pesticides. Compounds similar to this compound have been explored for their potential as herbicides and insecticides.

Case Study : A study published in Pest Management Science reported on the efficacy of trifluoromethylated compounds against specific pests, showing reduced toxicity to non-target organisms while maintaining effectiveness against target pests .

CompoundApplicationEfficacyReference
Trifluoromethylated PesticideInsecticideEffective against pests with low toxicity to beneficial insects

Material Science

4. Polymer Additives

The compound's unique properties make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance.

Case Study : Research published in Polymer Degradation and Stability demonstrated that adding trifluoromethylated compounds to polymer matrices significantly improved their thermal properties and resistance to degradation .

ApplicationEffectReference
Polymer AdditiveEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the ethylene amine moiety facilitates its penetration through biological membranes. This compound can modulate specific pathways involved in cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Bioisosteric Replacements : While pexidartinib retains the trifluoromethylpyridine moiety, it incorporates a chloropyrrolopyridine scaffold instead of the ethoxy-amine chain, enhancing target specificity for CSF1R .

Side Chain Modifications : The ethoxy-amine group in the target compound is replaced with morpholine or pyrrolidine derivatives in analogues from patent applications (e.g., EP 4 374 877 A2), altering solubility and binding kinetics .

Physicochemical Properties

  • LogP: The trifluoromethyl group reduces LogP (increases hydrophilicity) compared to non-fluorinated analogues.
  • HPLC Retention : The target compound exhibits a retention time of 1.32 minutes under QC-SMD-TFA05 conditions, shorter than bulkier analogues like (4aR)-1-[[2,3-difluorophenyl]methyl] derivatives (1.88 minutes), reflecting differences in hydrophobicity .

Biological Activity

2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₈H₉F₃N₂O
Molecular Weight 206.17 g/mol
IUPAC Name This compound
Appearance Liquid
Storage Temperature Room Temperature

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in various cancer cell lines. A notable study demonstrated that a derivative of this compound reduced tumor growth in mice models, indicating its potential as an anticancer agent .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, some studies have highlighted the role of phosphatidylinositol 3-kinase (PI3K) signaling in cancer cell proliferation and survival. Compounds that inhibit PI3K have been shown to suppress tumor growth effectively .

Study 1: Apoptosis Induction in MCF Cells

In a study examining the effects of a related compound on MCF cell lines, flow cytometry results indicated that treatment led to increased apoptosis rates in a dose-dependent manner. The compound's IC₅₀ was determined to be approximately 25.72 μM, showcasing its potency against cancer cells .

Study 2: Tumor Growth Suppression

Another study involving tumor-bearing mice demonstrated that administration of a similar compound resulted in significant suppression of tumor growth compared to control groups. This suggests that the trifluoromethyl substitution may enhance the biological activity of these pyridine derivatives by improving their interaction with biological targets .

Comparative Analysis of Related Compounds

Compound NameIC₅₀ (μM)Biological Activity
This compound25.72Induces apoptosis in MCF cells
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2Cytotoxic against U87 glioblastoma cells
Alpelisib (PI3Kα inhibitor)VariesInhibits PI3K signaling

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 6-(trifluoromethyl)pyridin-3-ol and a chloroethylamine derivative. Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 80–100°C, and bases such as K₂CO₃) are critical for optimizing yield . Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt, with purity confirmed by HPLC (>98%) and ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To verify the pyridine ring, trifluoromethyl group, and ethanamine linkage.
  • Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., expected [M+H]⁺ ~267.1).
  • FT-IR : To identify amine hydrochloride stretching (~2500 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What solubility and stability profiles should be anticipated for this compound?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Stability studies under varying pH (2–9) and temperatures (4°C vs. room temperature) are recommended. Store in inert atmospheres (argon) at −20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

  • Dose-response curves (IC₅₀/EC₅₀ determination).
  • Positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or asymmetric catalysis using chiral ligands (e.g., BINAP) in reductive amination steps. Monitor enantiomeric excess (ee) by chiral GC or NMR with chiral shift reagents .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs). Validate predictions with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate trifluoromethyl and pyridine motifs with activity .

Q. What are the challenges in integrating this compound into multi-step synthetic pathways?

  • Methodological Answer : Protect the amine group (e.g., Boc or Fmoc) during subsequent reactions to avoid side reactions. Optimize coupling reagents (e.g., HATU/DIPEA) for amide bond formation. Monitor intermediates by TLC/LCMS to ensure stepwise efficiency .

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